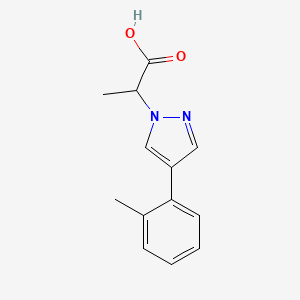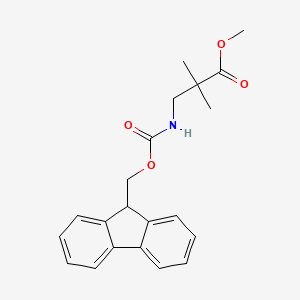![molecular formula C8H6N2O2S B13009187 Methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13009187.png)
Methylthieno[2,3-d]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylthieno[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound with an intriguing structure. It contains a fused thieno-pyrimidine ring system, which makes it relevant in various scientific contexts.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Methylthieno[2,3-d]pyrimidine-2-carboxylate involves several steps. One notable method is the Suzuki coupling reaction. Specifically, the compound can be obtained by reacting ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate . This reaction leads to the substitution of prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments at the C-4 position of the heterocycle .
Reaction Conditions:: The Suzuki coupling typically employs palladium catalysts and boron-based reagents. In this case, potassium allyltrifluoroborate serves as the allyl source. The reaction occurs in dry 1,4-dioxane with KF and Pd(dppf)Cl2·CH2Cl2 as the catalyst. The resulting products are ethyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate and ethyl 4-(hexa-1,5-dien-3-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .
Industrial Production:: While industrial-scale production methods are not explicitly documented, the Suzuki coupling reaction can be scaled up for practical applications.
Analyse Chemischer Reaktionen
Methylthieno[2,3-d]pyrimidine-2-carboxylate undergoes various reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents can be introduced at various positions.
Common Reagents: Palladium catalysts, boron-based reagents, and appropriate solvents.
Major Products: The products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Methylthieno[2,3-d]pyrimidine-2-carboxylate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive properties.
Medicine: Drug discovery and development.
Industry: Material science, agrochemicals, and more.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with molecular targets and specific pathways, but further studies are needed.
Vergleich Mit ähnlichen Verbindungen
While Methylthieno[2,3-d]pyrimidine-2-carboxylate is unique due to its fused ring system, similar compounds include other thieno-pyrimidines and related heterocycles.
Eigenschaften
Molekularformel |
C8H6N2O2S |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
methyl thieno[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-9-4-5-2-3-13-7(5)10-6/h2-4H,1H3 |
InChI-Schlüssel |
AYDHDASOOCCBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2C=CSC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)


![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)

![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)


![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)



